molecular formula C27H30O15 B1247284 apigenin-7-O-gentiobioside

apigenin-7-O-gentiobioside

Cat. No. B1247284
M. Wt: 594.5 g/mol
InChI Key: XDMJJZUUHWWITI-IPOZFMEPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Apigenin-7-O-gentiobioside is a glycosyloxyflavone that is apigenin substituted by a 6-O-beta-D-glucopyranosyl-beta-D-glucopyranoside group at position 7. It has a role as a plant metabolite. It is a dihydroxyflavone, a disaccharide derivative, a glycosyloxyflavone and a gentiobioside. It derives from an apigenin.

Scientific Research Applications

Flavonoid Glycosides in Plants

Apigenin-7-O-gentiobioside, a flavonoid glycoside, is identified in various plants. For instance, it was isolated from the leaves of Lonicera gracilipes var. glandulosa, indicating its natural occurrence in plant species (Kikuchi & Matsuda, 1996).

Cancer Research

Apigenin-7-O-gentiobioside has been studied for its influence on cancer cell growth. It showed the capability to modulate estrogen receptor alpha (ERα), impacting breast cancer cell proliferation (Seo et al., 2006). Additionally, apigenin was found to inhibit hepatoma cell growth by altering gene expression patterns, suggesting its potential as a therapeutic agent against liver cancer (Cai et al., 2011).

Neurological Applications

Research indicates that apigenin and related compounds can stimulate adult neurogenesis, promoting neuronal differentiation and potentially aiding in the treatment of neurological diseases (Taupin, 2009).

Anti-Inflammatory and Immunomodulatory Effects

Apigenin has demonstrated anti-inflammatory properties in macrophages, inhibiting the production of pro-inflammatory cytokines through multiple intracellular signaling pathways (Zhang et al., 2014). It also shows immunomodulatory activities, enhancing the killing activity of natural killer cells and T lymphocytes (Nasr-Bouzaiene et al., 2016).

Skin and Bone Health

Studies have explored the potential of apigenin in promoting skin health. It inhibited melanoma cell proliferation and enhanced melanogenesis synthesis in melanoma cells, suggesting applications in cosmetic dermatology (Bouzaiene et al., 2016). Additionally, apigenin showed protective effects against oxidative stress-induced damage in osteoblastic cells, indicating its usefulness in treating bone-related diseases (Jung, 2014).

Antiviral Properties

Apigenin has been found to inhibit Enterovirus-71 infection by disrupting viral RNA association with trans-acting factors, demonstrating its potential as an antiviral agent (Zhang et al., 2014).

properties

Product Name

apigenin-7-O-gentiobioside

Molecular Formula

C27H30O15

Molecular Weight

594.5 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C27H30O15/c28-8-17-20(32)22(34)24(36)26(41-17)38-9-18-21(33)23(35)25(37)27(42-18)39-12-5-13(30)19-14(31)7-15(40-16(19)6-12)10-1-3-11(29)4-2-10/h1-7,17-18,20-30,32-37H,8-9H2/t17-,18-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1

InChI Key

XDMJJZUUHWWITI-IPOZFMEPSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
apigenin-7-O-gentiobioside
Reactant of Route 2
apigenin-7-O-gentiobioside
Reactant of Route 3
apigenin-7-O-gentiobioside
Reactant of Route 4
apigenin-7-O-gentiobioside
Reactant of Route 5
apigenin-7-O-gentiobioside
Reactant of Route 6
apigenin-7-O-gentiobioside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.